8-methoxy-6-methyl-2H-chromene-3-sulfonyl chloride
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Overview
Description
8-Methoxy-6-methyl-2H-chromene-3-sulfonyl chloride is a chemical compound with a molecular weight of 274.72 g/mol . This compound is a derivative of chromene, which is an important oxygen heterocycle widely found in natural products, pharmaceutical agents, and biologically relevant molecules . The presence of the sulfonyl chloride group makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxy-6-methyl-2H-chromene-3-sulfonyl chloride typically involves the functionalization of the parent 2H-chromene structure. One common method includes the sulfonylation of 8-methoxy-6-methyl-2H-chromene using sulfonyl chloride reagents under controlled conditions . The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
8-Methoxy-6-methyl-2H-chromene-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Oxidation and Reduction: The chromene ring can undergo oxidation to form chromone derivatives or reduction to form dihydrochromene derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Ester Derivatives: Formed by the reaction with alcohols.
Sulfonothioate Derivatives: Formed by the reaction with thiols.
Scientific Research Applications
8-Methoxy-6-methyl-2H-chromene-3-sulfonyl chloride has several applications in scientific research, including:
Biology: Employed in the modification of biomolecules for studying biological processes.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 8-methoxy-6-methyl-2H-chromene-3-sulfonyl chloride involves its ability to react with nucleophiles, leading to the formation of various derivatives. These derivatives can interact with biological targets such as enzymes and receptors, modulating their activity. The specific molecular targets and pathways involved depend on the nature of the derivative formed and its intended application .
Comparison with Similar Compounds
Similar Compounds
8-Methoxy-2H-chromene-3-carbaldehyde: A related compound with an aldehyde group instead of a sulfonyl chloride group.
6-Ethoxy-4-oxo-4H-chromene-3-carbaldehyde: Another chromene derivative with an ethoxy group and an aldehyde group.
8-Chloro-4-oxo-4H-chromene-3-carbaldehyde: A chromene derivative with a chloro group and an aldehyde group.
Uniqueness
8-Methoxy-6-methyl-2H-chromene-3-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives. This versatility makes it a valuable intermediate in organic synthesis and various scientific research applications .
Properties
Molecular Formula |
C11H11ClO4S |
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Molecular Weight |
274.72 g/mol |
IUPAC Name |
8-methoxy-6-methyl-2H-chromene-3-sulfonyl chloride |
InChI |
InChI=1S/C11H11ClO4S/c1-7-3-8-5-9(17(12,13)14)6-16-11(8)10(4-7)15-2/h3-5H,6H2,1-2H3 |
InChI Key |
IHIOFKPOEQVTDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)OC)OCC(=C2)S(=O)(=O)Cl |
Origin of Product |
United States |
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